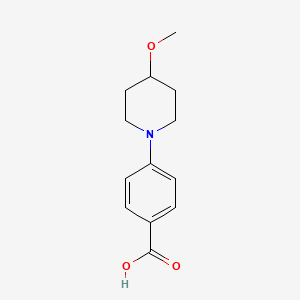
Acide 4-(4-méthoxypipéridin-1-yl)benzoïque
Vue d'ensemble
Description
4-(4-Methoxypiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a benzoic acid moiety substituted with a methoxypiperidine group
Applications De Recherche Scientifique
4-(4-Methoxypiperidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxypiperidin-1-yl)benzoic acid typically involves the reaction of 4-methoxypiperidine with a benzoic acid derivative. One common method includes the nucleophilic substitution reaction where 4-methoxypiperidine reacts with a benzoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of 4-(4-Methoxypiperidin-1-yl)benzoic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: 4-(4-Methoxypiperidin-1-yl)benzoic acid can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced, especially at the benzoic acid moiety, to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxypiperidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(4-formylpiperidin-1-yl)benzoic acid.
Reduction: Formation of 4-(4-methoxypiperidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 4-(4-Methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The methoxypiperidine group can interact with various enzymes or receptors, potentially modulating their activity. The benzoic acid moiety may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
Comparaison Avec Des Composés Similaires
4-(4-Methylpiperidin-1-yl)benzoic acid: Similar structure but with a methyl group instead of a methoxy group.
4-(4-Hydroxypiperidin-1-yl)benzoic acid: Contains a hydroxyl group instead of a methoxy group.
4-(4-Ethoxypiperidin-1-yl)benzoic acid: Features an ethoxy group instead of a methoxy group.
Uniqueness: 4-(4-Methoxypiperidin-1-yl)benzoic acid is unique due to the presence of the methoxypiperidine group, which imparts specific chemical and biological properties. This makes it distinct from its analogs and valuable for targeted research applications.
Propriétés
IUPAC Name |
4-(4-methoxypiperidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGCMZGIXJHKQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
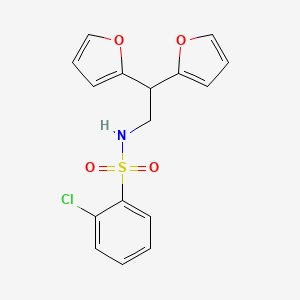
![2-[4-Methoxy-2-methyl-N-(1,2-oxazol-3-ylmethyl)anilino]ethanesulfonyl fluoride](/img/structure/B2390127.png)
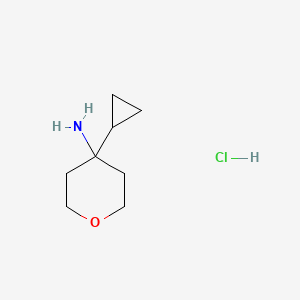
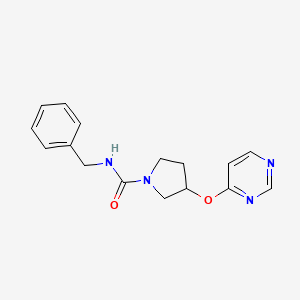
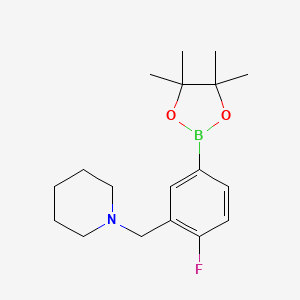
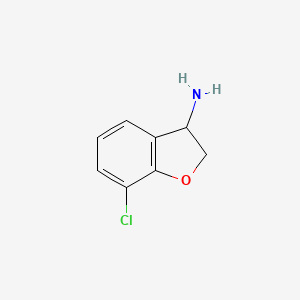
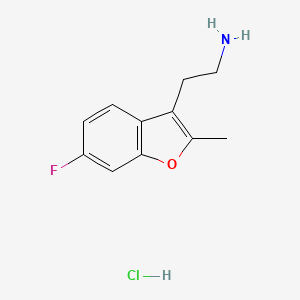
![7-(2-chlorophenyl)-2-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2390135.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2390142.png)
![(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2390143.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2390147.png)
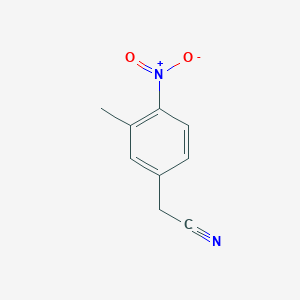
![2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one](/img/structure/B2390149.png)
